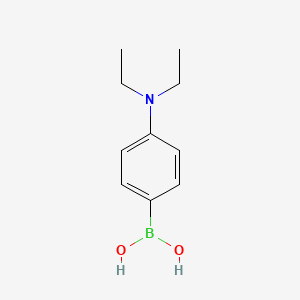![molecular formula C16H8S5 B3166379 2,6-Di(thiophen-2-yl)dithieno[3,2-b:2',3'-d]thiophene CAS No. 910788-24-8](/img/structure/B3166379.png)
2,6-Di(thiophen-2-yl)dithieno[3,2-b:2',3'-d]thiophene
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Di(thiophen-2-yl)dithieno[3,2-b:2’,3’-d]thiophene involves several steps. For instance, 2,6-Dibromodithieno[3,2-b:2′,3′-d]thiophene is synthesized by reacting thieno[3,2-b:2′,3′-d]thiophene with N-Bromosuccinimide in dimethylformamide (DMF) .Molecular Structure Analysis
The single crystal structure of 2,6-Di(thiophen-2-yl)dithieno[3,2-b:2’,3’-d]thiophene presents classical herringbone packing with multiple intermolecular interactions, including S⋯S (3.470 Å), S⋯C (3.304 Å, 3.391 Å, 3.394 Å) and C–H⋯π (2.763 Å, 2.822 Å, 2.846 Å, 2.865 Å, 2.885 Å, 2.890 Å) contacts .Chemical Reactions Analysis
DTT has been used as a donor building block for synthesizing a variety of optoelectronic materials . It has unique electronic properties due to its planar, conjugated, sulfur-rich, and highly thermally stable structure .Physical And Chemical Properties Analysis
DTT has high resonance energy, more electrophilic reactivity than benzene, high π-electron density, a planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .Scientific Research Applications
Organic Electronics
This compound has been identified as a promising building block for future organic electronic materials . Its high resonance energy, electrophilic reactivity, high π-electron density, and planar structure make it suitable for use in organic electronics .
Solar Cells
The compound’s potential applicability in solar cells has been noted due to its higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Electrochromic Devices (ECDs)
It has been used in electrochromic devices (ECDs) due to its unique properties .
Organic Field Effect Transistors (OFETs)
The compound has been used in the construction of organic field effect transistors (OFETs) due to its high charge mobility .
Organic Limiting Diodes (OLEDs)
It has been used in the development of organic limiting diodes (OLEDs) due to its extended π-conjugation .
Fluorescent Probes
The compound has been used in the development of fluorescent probes .
Redox Switching
It has been used in redox switching applications due to its high π-electron density .
Organic Photovoltaic (OPV) Solar Cells
The compound has been used in the development of organic photovoltaic (OPV) solar cells .
Mechanism of Action
Target of Action
2,6-Di(thiophen-2-yl)dithieno[3,2-b:2’,3’-d]thiophene is a heterocyclic compound that serves as a building block for various organic electronic materials . It primarily targets the development of organic electronic devices such as solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), and fluorescent probes .
Mode of Action
This compound interacts with its targets by providing high charge mobility, extended π-conjugation, and better tuning of band gaps . These properties make it an effective component in the construction of organic electronic devices .
Biochemical Pathways
Its role in organic electronics suggests that it influences the electron transport pathways in these devices .
Result of Action
The use of 2,6-Di(thiophen-2-yl)dithieno[3,2-b:2’,3’-d]thiophene in organic electronic devices results in higher charge mobility, extended π-conjugation, and better tuning of band gaps . These properties contribute to the improved performance of the devices, such as higher photosensitivity and photoresponsivity in organic phototransistors .
Action Environment
The action of 2,6-Di(thiophen-2-yl)dithieno[3,2-b:2’,3’-d]thiophene can be influenced by environmental factors. For instance, the compound’s stability and charge mobility can be affected by the surrounding temperature and humidity. The compound is noted for its environmental stability, making it suitable for use in various conditions .
Future Directions
DTT has attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth . Future research will likely focus on further exploring these applications and developing new ones.
properties
IUPAC Name |
4,10-dithiophen-2-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8S5/c1-3-9(17-5-1)11-7-13-15(20-11)16-14(19-13)8-12(21-16)10-4-2-6-18-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXZMTZHQRZENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC3=C(S2)C4=C(S3)C=C(S4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8S5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653350 | |
| Record name | 2,6-Di(thiophen-2-yl)bisthieno[3,2-b:2',3'-d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910788-24-8 | |
| Record name | 2,6-Di(thiophen-2-yl)bisthieno[3,2-b:2',3'-d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3166328.png)






![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B3166367.png)
![9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]-](/img/structure/B3166373.png)
